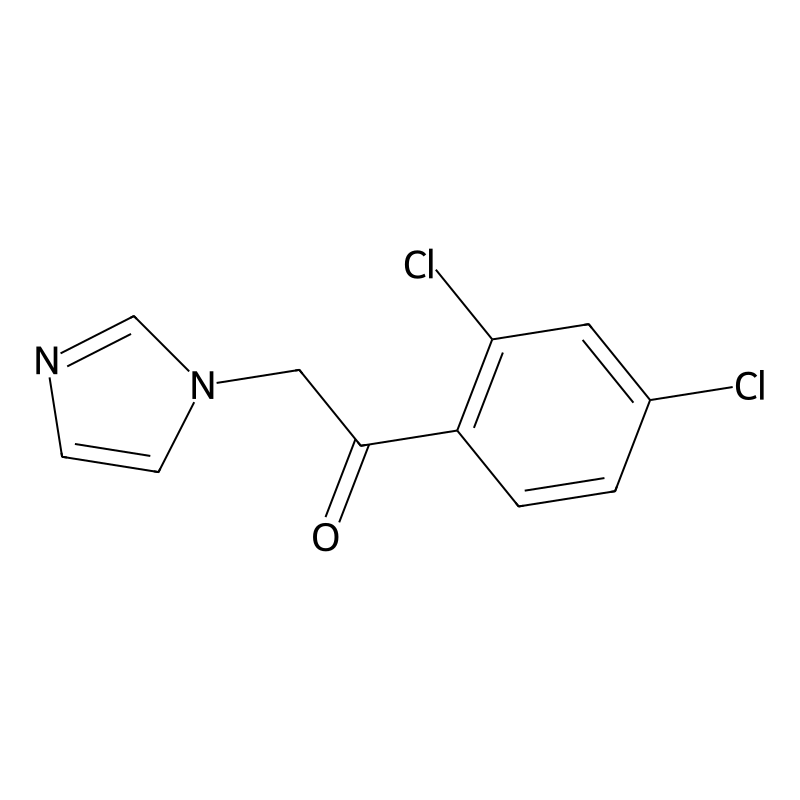

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a chemical compound with the molecular formula C₁₁H₈Cl₂N₂O. It features a dichlorophenyl group attached to an ethanone structure, along with an imidazole moiety. The presence of the dichlorophenyl group contributes to its unique properties, making it of interest in various chemical and biological applications. This compound is classified under organic compounds and is often utilized in pharmaceutical research due to its potential therapeutic effects .

- Nucleophilic substitutions: The imidazole nitrogen can act as a nucleophile, allowing for further functionalization.

- Oxidation reactions: The ethanone group can be oxidized to form carboxylic acids or other derivatives.

- Reduction reactions: The compound can be reduced to yield alcohols or amines depending on the conditions used.

These reactions are significant for synthesizing derivatives that may enhance biological activity or modify physical properties.

Research indicates that 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone exhibits notable biological activities, particularly in the field of pharmacology. Its structure suggests potential interactions with biological targets such as enzymes or receptors. Preliminary studies have shown:

- Antimicrobial properties: The compound has demonstrated effectiveness against various bacterial strains.

- Antifungal activity: It also shows promise in inhibiting fungal growth.

- Potential anticancer effects: Some studies suggest that it may inhibit cancer cell proliferation, although further research is necessary to confirm these effects.

These biological activities make it a candidate for further investigation in drug development .

The synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone typically involves several steps:

- Reagents: Commonly used reagents include dimethylformamide, imidazole, caustic soda flakes, and polyethylene glycol.

- Reaction conditions: The reaction is usually conducted at elevated temperatures (around 110-125 °C) to facilitate the formation of the desired product.

- Isolation: After the reaction, the crude product is often purified through recrystallization from solvents like toluene.

A specific method involves mixing dimethylformamide and imidazole with caustic soda flakes, heating the mixture, and then adding a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanol dropwise under controlled conditions .

The applications of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone span across various fields:

- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer agents.

- Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules.

- Material Science: Its unique properties may also find applications in developing new materials or coatings.

Studies on the interactions of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone with biological systems are crucial for understanding its mechanism of action. Key findings include:

- Binding affinity studies: These studies help determine how effectively the compound interacts with specific enzymes or receptors.

- Synergistic effects: Investigations into how this compound works in combination with other drugs can reveal potential therapeutic benefits.

Such studies are essential for assessing its viability as a drug candidate and understanding its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | Similar framework but with one less chlorine | Potentially lower reactivity |

| 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | Different chlorination pattern | May exhibit different biological activities |

| 1-(2,6-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | Variation in chlorination position | Could have altered solubility and reactivity |

The uniqueness of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone lies in its specific dichlorination pattern and imidazole incorporation, which contribute to its distinct biological properties and potential applications in medicinal chemistry .

XLogP3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

24155-29-1